5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of thiophene-2-sulfonamide, followed by the introduction of the piperidine and cyanopyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonate
- 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonyl chloride
Uniqueness
The uniqueness of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S2/c17-14-3-4-15(24-14)25(22,23)20-11-12-5-8-21(9-6-12)16-13(10-18)2-1-7-19-16/h1-4,7,12,20H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFINKSAZJNKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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